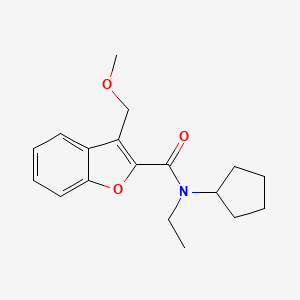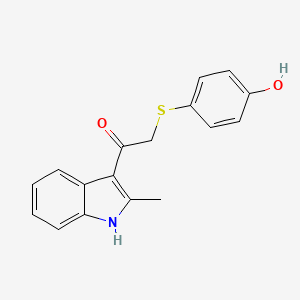
N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide, also known as CEP-1347, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It was first identified as a potent inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in the regulation of various cellular processes, including apoptosis, inflammation, and stress response.
作用机制
N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide exerts its neuroprotective effects by inhibiting the JNK signaling pathway, which is activated in response to various stressors, including oxidative stress, inflammation, and protein misfolding. By inhibiting JNK, N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide reduces the activation of downstream targets, including c-Jun and ATF-2, which are involved in the regulation of apoptosis and inflammation.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide has been shown to have a range of biochemical and physiological effects in preclinical studies. These include reducing oxidative stress, inflammation, and apoptotic cell death, as well as improving motor function and cognitive performance in animal models of neurological disorders.
实验室实验的优点和局限性
N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide has several advantages for use in lab experiments, including its high potency and selectivity for JNK inhibition, as well as its ability to cross the blood-brain barrier and exert neuroprotective effects in vivo. However, there are also limitations to its use, including its relatively short half-life and potential off-target effects at high concentrations.
未来方向
There are several potential future directions for research on N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide, including the development of more potent and selective JNK inhibitors, as well as the investigation of its potential therapeutic applications in other neurological disorders, such as traumatic brain injury and stroke. Additionally, further studies are needed to elucidate the precise mechanisms underlying its neuroprotective effects and to optimize its dosing and delivery for clinical use.
合成方法
The synthesis of N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide involves several steps, starting from the reaction of 2,5-dimethylphenylamine with ethyl 4-chloro-3-oxobutanoate to form the corresponding amide intermediate. This intermediate is then reacted with 2,5-dioxopyrrolidine to yield N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide in high yield and purity.
科学研究应用
N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. In preclinical studies, N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide has been shown to protect neurons from oxidative stress, reduce inflammation, and improve motor function in animal models of these disorders.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-22(18-13-14(2)5-6-15(18)3)21(26)16-7-9-17(10-8-16)23-19(24)11-12-20(23)25/h5-10,13H,4,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKNHYKORBPHPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(C=CC(=C1)C)C)C(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]acetamide](/img/structure/B7547244.png)


![5-Cyclopropyl-3-[(5,6-dimethylbenzimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7547259.png)
![2-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]quinazolin-4-amine](/img/structure/B7547268.png)

![N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide](/img/structure/B7547283.png)
![4-fluoro-N'-[2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B7547290.png)

![N-[(4-bromothiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547306.png)

![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B7547317.png)
![2-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7547321.png)
